molecular formula C15H14Cl2N2O4S B2709825 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-96-2

2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No. B2709825
CAS RN: 338405-96-2
M. Wt: 389.25
InChI Key: MQPAJKITNHDQEE-UHFFFAOYSA-N
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Description

2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with a variety of potential applications . It is a complex molecule that can be analyzed in terms of its structure, synthesis, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .


Molecular Structure Analysis

The molecular structure of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is complex, with multiple functional groups. The molecule has a molecular formula of C15H14Cl2N2O4S and a molecular weight of 389.25.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate include its structure, melting point, boiling point, and density . These properties can influence how the compound behaves in different environments and how it interacts with other substances .

Scientific Research Applications

Generation and Reactivity of Cations

  • Photolysis of Chloroaniline Derivatives : Research on 4-chloroaniline and its N,N-dimethyl derivative under photolysis in polar media showed efficient photoheterolysis forming corresponding triplet phenyl cations, with potential implications for understanding the behavior of similar compounds under light exposure (Guizzardi et al., 2001).

Host-guest Complexation

  • Complexation Studies : The interaction of certain macro-cycles with various ions demonstrated complexation behavior, which could inform the study of molecular interactions and binding properties of structurally related compounds (Keipert, Knobler, & Cram, 1987).

Synthesis and Resolution

  • Quinazolinone Atropisomeric Phosphine Ligands : The synthesis and resolution of specific ligands provided insights into the structural configuration and potential applications in catalysis, which may be relevant for designing reactions involving similar chloroanilino carbonyl compounds (Dai, Wong, & Virgil, 1998).

Optical and Electrochemical Properties

  • Nonlinear Optical Absorption : The study on novel chalcone derivative compounds highlighted their potential for optical device applications due to distinctive nonlinear optical properties, suggesting avenues for research into the optical characteristics of chloroanilino carbonyl compounds (Rahulan et al., 2014).

Catalytic Activity

  • Palladium(II) Complexes : The formation of palladium complexes with a specific ligand, depending on the solvent, and their high catalytic activity for the Heck reaction, may inform the use of chloroanilino carbonyl compounds in catalytic processes (Das, Rao, & Singh, 2009).

properties

IUPAC Name

[2-chloro-4-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-7-6-10(8-13(14)17)15(20)18-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPAJKITNHDQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

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